N-(4-fluoro-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine
Description
This compound is a 1,8-naphthyridine derivative with three distinct substituents:
- Position 4: A 4-fluoro-3-methylphenyl group, introducing electronegative (F) and lipophilic (CH₃) moieties.
- Position 7: A methyl group, contributing steric bulk and moderate hydrophobicity.
Properties
IUPAC Name |
[4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-13-11-15(4-6-18(13)22)25-19-16-5-3-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPGPYOSDTJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Cancer Treatment
Several studies have highlighted the anticancer properties of N-(4-fluoro-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1) cells. For instance, one study reported an IC50 value lower than 2 μg/mL against MCF-7 cells, indicating potent anticancer activity .
- Mechanistic Insights : The compound's ability to inhibit specific kinases involved in tumor growth has been demonstrated through various assays. For example, modifications to the compound's structure have been shown to enhance its binding affinity to target kinases, thereby increasing its efficacy .
Protein Kinase Inhibition
The compound has been evaluated for its selective inhibition of various kinases:
| Kinase Target | IC50 Value (μM) | Remarks |
|---|---|---|
| c-MET | 0.031 | Potent ATP competitive inhibitor |
| Other Kinases | Varies | Structure-dependent inhibition profiles observed |
Case Study on c-MET Inhibition
A detailed investigation into the inhibition of c-MET by this compound revealed:
- Study Design : The compound was tested against a panel of cancer cell lines known to express c-MET.
- Findings : The compound exhibited a significant reduction in cell viability at concentrations correlating with its IC50 value, showcasing its potential as a targeted therapy for cancers reliant on c-MET signaling .
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Structural Analogs in 1,8-Naphthyridin-4-amine Derivatives
Key analogs and their substituents are summarized below (data derived from synthesis studies ):
Key Observations:
Substituent Effects on Physical Properties :
- Bulky or electron-rich groups (e.g., 3,4,5-trimethoxyphenyl in BI90242) likely increase melting points due to enhanced crystallinity, as seen in 3f (194–196°C) with a methoxyphenyl group .
- Halogenated phenyl groups (e.g., 2-bromophenyl in 3e) reduce melting points (139–141°C), possibly due to weaker intermolecular forces .
- Role of Carbonyl Groups: The morpholine-4-carbonyl group in the target compound and BI90242 may improve aqueous solubility compared to non-carbonyl analogs (e.g., 3e, 3f) .
- Fluorine vs.
Biological Activity
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a naphthyridine core substituted with a morpholine group and a fluorinated aromatic ring. The molecular formula is , with a molecular weight of approximately 329.38 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Protein Kinase Inhibition : Similar compounds have been shown to modulate protein kinase activities, which are crucial for regulating cellular processes such as proliferation and apoptosis . The inhibition of specific kinases could lead to the suppression of tumor growth in cancer models.
- Cholinesterase Inhibition : Compounds with structural similarities have demonstrated the ability to inhibit cholinesterases, enzymes that break down neurotransmitters like acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease .
- Anti-cancer Activity : Preliminary studies suggest that derivatives of similar compounds exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Protein Kinase Inhibition | Various kinases | 0.5 - 5 | |
| Cholinesterase Inhibition | Acetylcholinesterase | 0.2 - 2 | |
| Anti-cancer Activity | Cancer cell lines (e.g., MCF-7) | 1 - 10 |
Case Study 1: Anti-Cancer Efficacy
In a study conducted on breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory activity of related compounds. The study utilized Ellman's spectrophotometric method to assess inhibition potency. The results indicated that compounds similar to this compound exhibited selective inhibition towards acetylcholinesterase over butyrylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
